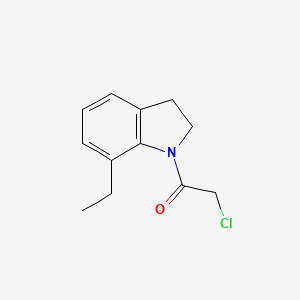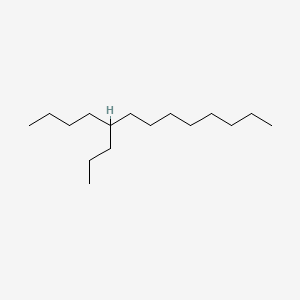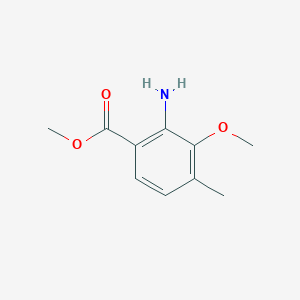![molecular formula C19H27BrO7 B3191576 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) CAS No. 557757-31-0](/img/structure/B3191576.png)
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) typically involves the bromination of a benzopyran derivative followed by the introduction of methoxyethoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominating agents and other reactive chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) involves its interaction with specific molecular targets. The bromine atom and methoxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2,5-dimethoxy-phenol
- 5-bromo-1,2,4-trimethoxybenzene
- 1-bromo-4-tert-butoxybenzene
Uniqueness
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) is unique due to its specific substitution pattern and the presence of both bromine and methoxyethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propriétés
Numéro CAS |
557757-31-0 |
|---|---|
Formule moléculaire |
C19H27BrO7 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
6-bromo-5,8-bis(2-methoxyethoxymethoxy)-2,2-dimethylchromene |
InChI |
InChI=1S/C19H27BrO7/c1-19(2)6-5-14-17(26-13-24-10-8-22-4)15(20)11-16(18(14)27-19)25-12-23-9-7-21-3/h5-6,11H,7-10,12-13H2,1-4H3 |
Clé InChI |
FESNTSHJIKZINK-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
SMILES canonique |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















